molecular formula C8H9BrN2 B12632161 1-(2-Bromopyridin-4-YL)cyclopropanamine

1-(2-Bromopyridin-4-YL)cyclopropanamine

Cat. No.: B12632161
M. Wt: 213.07 g/mol
InChI Key: OJKMQADEBBGZGG-UHFFFAOYSA-N
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Description

1-(2-Bromopyridin-4-YL)cyclopropanamine is an organic compound with the molecular formula C8H10BrN It is a derivative of pyridine, a basic heterocyclic organic compound, and features a bromine atom at the second position of the pyridine ring

Preparation Methods

The synthesis of 1-(2-Bromopyridin-4-YL)cyclopropanamine typically involves the reaction of 2-bromopyridine with cyclopropanamine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-bromopyridine is reacted with a cyclopropylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Bromopyridin-4-YL)cyclopropanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine atom with an azide group.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, which can reduce the pyridine ring to a piperidine ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(2-azidopyridin-4-YL)cyclopropanamine.

Scientific Research Applications

1-(2-Bromopyridin-4-YL)cyclopropanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of novel materials with specific electronic properties.

    Biological Research: It serves as a precursor in the synthesis of biologically active molecules, which are then studied for their potential therapeutic effects.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromopyridin-4-YL)cyclopropanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the final synthesized compounds.

Comparison with Similar Compounds

1-(2-Bromopyridin-4-YL)cyclopropanamine can be compared with other similar compounds, such as:

    1-(5-Bromopyridin-2-YL)cyclopropanamine: This compound has the bromine atom at a different position on the pyridine ring, which can lead to different reactivity and applications.

    1-(2-Chloropyridin-4-YL)cyclopropanamine: The chlorine atom in place of bromine can result in different chemical properties and reactivity.

    1-(2-Fluoropyridin-4-YL)cyclopropanamine: The fluorine atom can impart different electronic properties to the compound, affecting its behavior in chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

1-(2-bromopyridin-4-yl)cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-7-5-6(1-4-11-7)8(10)2-3-8/h1,4-5H,2-3,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKMQADEBBGZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=NC=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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